molecular formula C5H11NO2S B12997456 (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide

(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B12997456
M. Wt: 149.21 g/mol
InChI Key: YYGNWYCWJLWHCR-CRCLSJGQSA-N
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Description

(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable thiol with an amine in the presence of an oxidizing agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and other biomedical applications .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising compound for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in material science, including the development of new polymers and other functional materials .

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and pathways .

Biological Activity

(3S,4R)-3-Amino-4-methyltetrahydrothiophene 1,1-dioxide, commonly referred to as a tetrahydrothiophene derivative, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by a tetrahydrothiophene ring with an amino group and a methyl group, alongside a sulfur dioxide moiety that enhances its reactivity and biological profile.

The molecular formula of this compound is C5H11N O2S, with a molecular weight of approximately 171.65 g/mol. The presence of functional groups such as the amino and the sulfonyl groups contributes to its chemical reactivity, making it a versatile candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant agent, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Pharmacological Applications : Its structural similarities with other biologically active compounds indicate potential applications in drug development, particularly in treating metabolic disorders and infections.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in conditions like diabetes or obesity.
  • Receptor Modulation : It may interact with various receptors in the body, influencing physiological responses and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Properties : A study demonstrated that this compound exhibited significant antioxidant activity in vitro. It was found to scavenge free radicals effectively, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.
  • Antimicrobial Activity Evaluation : In another research project, this compound was tested against various bacterial strains. Results indicated notable inhibitory effects on Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC5H11N O2STetrahydrothiophene structure with amino and sulfonyl groupsAntioxidant and antimicrobial
(3R,4S)-3-amino-4-methylhexanoic acidC7H15N O2Contains a hexanoic acid backboneNeuroprotective properties
Ethanimidamide,N-[(4-aminophenyl)sulfonyl]C9H10N2O2SAromatic sulfonamide structureAntibacterial activity

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(3S,4R)-4-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C5H11NO2S/c1-4-2-9(7,8)3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1

InChI Key

YYGNWYCWJLWHCR-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CS(=O)(=O)C[C@H]1N

Canonical SMILES

CC1CS(=O)(=O)CC1N

Origin of Product

United States

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